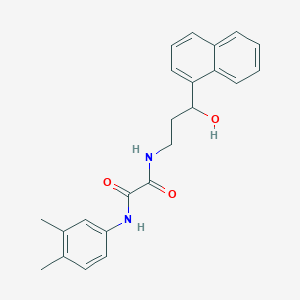
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as DPN, is a synthetic compound that has been used in scientific research to study the functions of estrogen receptors. DPN is a selective agonist for estrogen receptor beta (ERβ), which plays a crucial role in various physiological processes such as bone metabolism, cardiovascular function, and the immune system.
Wissenschaftliche Forschungsanwendungen
Genotoxic Potential of Naphthalene Derivatives
Research has explored the genotoxic potential of naphthalene derivatives, including substances structurally related to N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied for its genotoxicity. The substance did not induce gene mutations in bacteria or mammalian cells in vitro, with predominantly negative Ames tests. However, evidence of clastogenic response was observed in vitro, suggesting an in vitro only effect due to ROS generation. Healthy mammalian tissues, with efficient antioxidant defense mechanisms, were not genotoxic in vivo, indicating a selective toxicity profile that could inform safety assessments and therapeutic applications of related compounds (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, sharing a structural framework with the chemical , exhibit a wide range of medicinal applications. These compounds have shown potential as anticancer agents, with some entering clinical trials. Their ability to interact with biological cations, anions, and macromolecules makes them promising for treatment of various diseases, including bacterial, fungal, and viral infections, as well as inflammatory and depressive disorders. Naphthalimide derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medicinal chemistry and diagnostic applications (Gong, Addla, Lv, & Zhou, 2016).
Quinoxaline Derivatives for Biomedical Applications
Quinoxaline and its derivatives, structurally related to the compound of interest, are recognized for their significant biomedical applications. Modifications of the quinoxaline structure have led to a variety of antimicrobial activities and treatments for chronic and metabolic diseases. This demonstrates the potential of structurally related compounds for developing new therapeutic agents (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including those derived from naphthalene, have been studied for their potential to measure amyloid in vivo in Alzheimer's disease patients. This research area is crucial for early detection and evaluation of antiamyloid therapies, illustrating the importance of naphthalene derivatives in neurological research and their potential therapeutic applications (Nordberg, 2007).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-10-11-18(14-16(15)2)25-23(28)22(27)24-13-12-21(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21,26H,12-13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZWAXXCRQCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

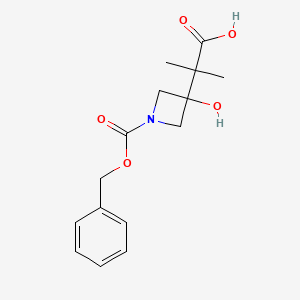

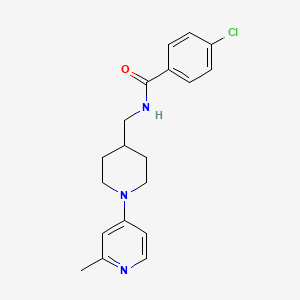
![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)
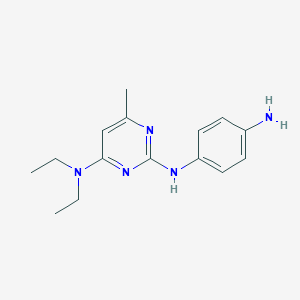
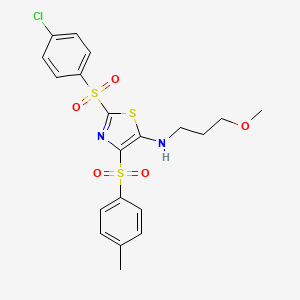
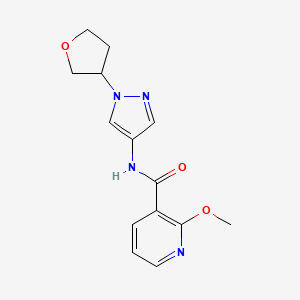

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)